molecular formula C18H14ClFN2O3 B2444987 1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine CAS No. 1207017-24-0

1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Cat. No. B2444987
M. Wt: 360.77
InChI Key: WMXZGVOLMOTYHH-UHFFFAOYSA-N
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Description

1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is involved in various synthesis processes. For instance, the synthesis of 1,2,3-thiadiazoles explores reactions that yield compounds with related structures, demonstrating the versatility of such compounds in organic synthesis (Peet & Sunder, 1975).

Biological and Pharmacological Studies

The compound has been involved in studies focusing on its biological activities. For example, research on the synthesis and antimicrobial activity of derivatives containing the piperidine or pyrrolidine ring, including this compound, has shown strong antimicrobial properties (Krolenko, Vlasov, & Zhuravel, 2016).

Applications in Molecular Docking and Drug Development

The compound's derivatives have been evaluated for their potential in drug development, particularly in targeting specific receptors or enzymes. Studies involving computational and pharmacological evaluations of similar heterocyclic derivatives have assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their broad applicability in medicinal chemistry (Faheem, 2018).

properties

IUPAC Name

methyl 4-(3-chloro-4-methoxyanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-24-16-7-6-10(8-12(16)19)21-14-9-15(18(23)25-2)22-17-11(14)4-3-5-13(17)20/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXZGVOLMOTYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate

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